

Application Note: Mechanistic Profiling of Mitochondrial Function Using Bongkreikic Acid

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Compound of Interest

Compound Name: Bongkreikic Acid (ammonium salt)

Cat. No.: B1163429

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Executive Summary & Mechanism of Action

Bongkreikic acid (BKA) is a specific, high-affinity inhibitor of the Adenine Nucleotide Translocase (ANT), a core component of the mitochondrial inner membrane (MIM).^{[1][2][3]} Unlike other mitochondrial toxins, BKA's utility lies in its unique conformational locking mechanism.

The "m-State" Locking Mechanism

To understand BKA assays, one must understand the ANT cycle. ANT functions by oscillating between two conformations:

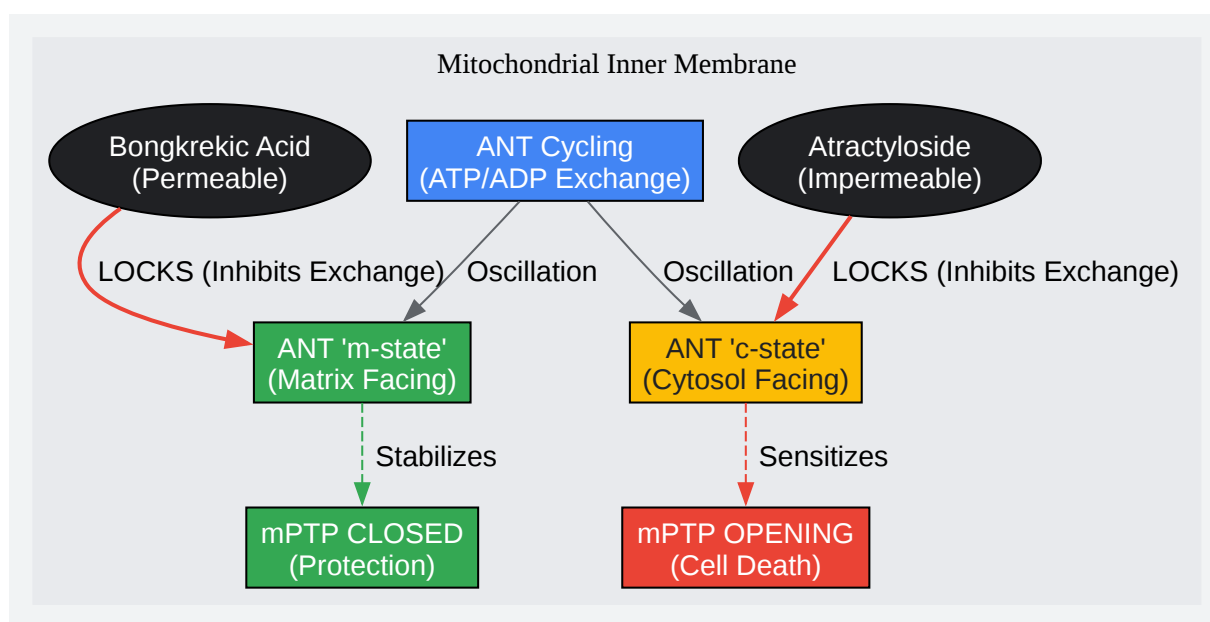
- c-state: Binding site faces the intermembrane space (cytosol).
- m-state: Binding site faces the mitochondrial matrix.^[4]

BKA specifically targets the matrix side of ANT, locking the transporter in the "m-state." This prevents the binding of cytosolic ADP, effectively halting ATP/ADP exchange.

Crucial Distinction: This contrasts with Atractyloside (ATR), which binds the cytosolic side and locks ANT in the "c-state."^[4] This distinction is vital for Mitochondrial Permeability Transition Pore (mPTP) studies, as the c-state promotes pore opening, while the m-state (stabilized by BKA) inhibits pore opening.

Visualization: ANT Conformational Locking

The following diagram illustrates the opposing mechanisms of BKA and ATR, providing the logic for their use as opposing controls in mPTP assays.



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Figure 1: BKA crosses the membrane to lock ANT in the m-state, preventing pore opening. ATR acts externally to lock the c-state, promoting pore opening.

Safety & Handling (Critical)

WARNING: BKA is a potent respiratory toxin associated with fatal food poisoning (fermented coconut/corn). It has a steep dose-response curve.

- Handling: Use in a fume hood. Wear double nitrile gloves.
- Solubility: BKA is lipophilic but often supplied as a salt.
 - Stock Prep: Dissolve in 0.1 M NaOH or DMSO (up to 10 mM).
 - Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Deactivation: Treat spills with 10% bleach (sodium hypochlorite) for 30 minutes before disposal.

Protocol A: Mitochondrial Swelling Assay (mPTP)

This is the "Gold Standard" assay for BKA. It relies on the fact that when the mPTP opens, water rushes into the matrix, causing the mitochondria to swell and light scattering (absorbance) to decrease.

Objective: Validate if a drug/condition induces mPTP via ANT. Logic: If BKA prevents the swelling induced by your test compound, the mechanism is ANT-dependent mPTP opening.

Materials

- Isolated liver or heart mitochondria (Rat/Mouse).
- Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2. (Must be phosphate-free initially if testing Pi sensitivity).
- Inducer: Calcium Chloride (CaCl₂) or Phosphate.
- Inhibitor: Bongkreikic Acid (Stock: 10 mM in DMSO).
- Control: Cyclosporin A (CsA) (Alternative mPTP inhibitor targeting Cyclophilin D).

Step-by-Step Methodology

- Preparation: Resuspend isolated mitochondria in Assay Buffer to a final concentration of 0.5 mg protein/mL. Keep on ice.
- Baseline Setup: In a 96-well plate or cuvette, add 190 µL of mitochondrial suspension.

- Pre-Incubation (CRITICAL):
 - Group A (Control): Add vehicle (DMSO).
 - Group B (BKA):^{[1][5]} Add BKA (Final conc: 20–50 μ M).
 - Note: Incubate for 2–5 minutes at 25°C. Unlike ATR, BKA must permeate the membrane to bind the matrix side of ANT; insufficient pre-incubation leads to variable results.
- Induction: Add CaCl₂ (typically 50–200 μ M depending on mitochondrial quality) to trigger pore opening.
- Measurement:
 - Method: Kinetic Absorbance.
 - Wavelength: 540 nm (or 520 nm).
 - Duration: 10–20 minutes.
 - Interval: Every 10–30 seconds.

Data Interpretation

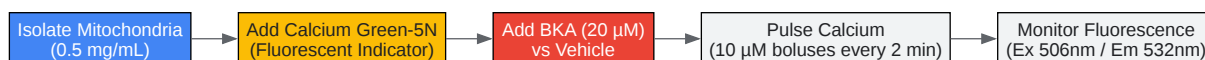
Condition	Absorbance Trend (540nm)	Physiological State
Mito + Buffer	Stable / Flat line	Intact Mitochondria
Mito + Ca ²⁺	Rapid Decrease	Swelling (mPTP Open)
Mito + Ca ²⁺ + BKA	Stable / Delayed Decrease	mPTP Inhibited (ANT Locked)
Mito + Ca ²⁺ + ATR	Accelerated Decrease	mPTP Sensitized

Protocol B: Calcium Retention Capacity (CRC)

This assay is more sensitive than swelling. It measures how much Calcium mitochondria can buffer before the pore collapses.^[4]

Logic: BKA stabilizes ANT, allowing mitochondria to sequester significantly more Calcium before the mPTP opens.

Workflow Visualization



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Figure 2: CRC Workflow. BKA increases the number of Ca²⁺ pulses tolerated before fluorescence spikes (indicating release).

Protocol Highlights

- Dye: Use Calcium Green-5N (1 µM), a low-affinity dye that only fluoresces when Calcium is outside the mitochondria.
- Pulsing: Inject small boluses of CaCl₂ (e.g., 10 µM) every 2 minutes.
- Observation:
 - Fluorescence spikes upon injection, then decays (uptake).
 - Eventually, fluorescence spikes and stays high (mPTP opens, Ca²⁺ dumps out).
 - BKA Effect: The system tolerates 2-3x more pulses than control.

Protocol C: Respiration Control (Seahorse/Oxygraph)

BKA is an ANT inhibitor, meaning it stops the supply of ADP to ATP Synthase.^[2] This mimics the effect of Oligomycin (ATP Synthase inhibitor) but acts upstream.

Experimental Setup

- Platform: Seahorse XF or Oroboros Oxygraph.

- Substrates: Pyruvate/Malate (Complex I) or Succinate/Rotenone (Complex II).

Expected Results (Causality Analysis)

- State 2 (Substrate only): Low respiration.
- State 3 (Add ADP): Respiration shoots up (ATP production begins).
- Add BKA: Respiration crashes back to State 4 (leak) levels.
 - Why? ANT is locked.[4] ADP cannot enter.[6] ATP Synthase stops.[6] The proton gradient builds up, inhibiting the Electron Transport Chain (respiratory control).

Comparison of Mitochondrial Modulators

Use this table to select the correct control for your BKA experiments.

Compound	Target	Binding Site	Effect on ANT	Effect on mPTP
Bongkreic Acid (BKA)	ANT	Matrix (Inner)	Locks m-state	Inhibits (Closes)
Atractyloside (ATR)	ANT	Cytosol (Outer)	Locks c-state	Activates (Opens)
Cyclosporin A (CsA)	CypD	Matrix	Dissociates CypD	Inhibits (Closes)
Oligomycin	ATP Synthase	F0 Subunit	N/A	Variable/Null

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